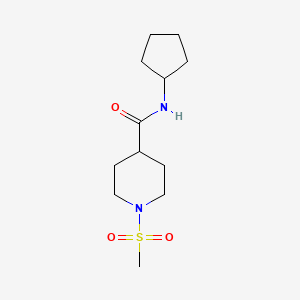![molecular formula C18H16N2O2S B5880361 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as AP39, is a novel compound that has been extensively studied for its potential therapeutic applications. AP39 is a hydrogen sulfide (H2S) donor molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
AP39 exerts its therapeutic effects by releasing N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, a gasotransmitter that plays a crucial role in various physiological processes. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a wide range of effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. AP39 releases N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs.
Biochemical and Physiological Effects
AP39 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis, making it a promising candidate for the treatment of various diseases. In addition, AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AP39 is its ability to release N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs. However, one of the limitations of AP39 is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of AP39. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of neurons. Another potential application is in the treatment of cardiovascular diseases. AP39 has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Finally, AP39 may also have potential applications in the treatment of cancer. AP39 has been shown to exhibit anti-inflammatory and anti-oxidant effects, which can help to reduce the risk of cancer development.
Synthesemethoden
The synthesis of AP39 is a complex process that involves several steps. The starting material for the synthesis is 3-phenylacrylamide, which is reacted with acetic anhydride to form the corresponding acetyl derivative. The resulting compound is then reacted with thioamide to form the final product, AP39.
Wissenschaftliche Forschungsanwendungen
AP39 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)15-8-5-9-16(12-15)19-18(23)20-17(22)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H2,19,20,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGXLHPCOMVTG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)


![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)

